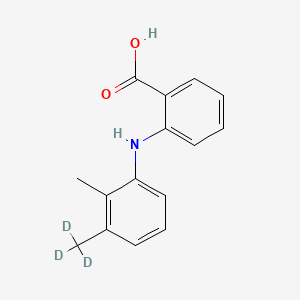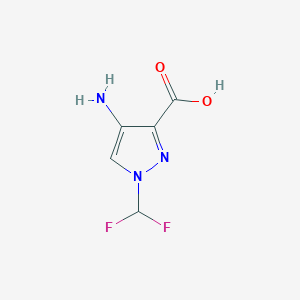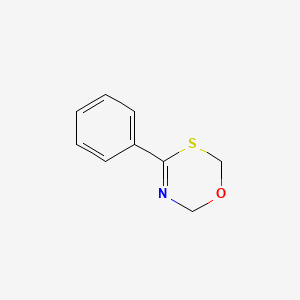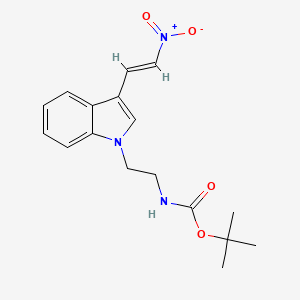![molecular formula C22H24O10 B12310360 11-hydroxy-8-methoxy-4-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-benzo[h][2]benzoxepin-1-one](/img/structure/B12310360.png)
11-hydroxy-8-methoxy-4-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-benzo[h][2]benzoxepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-hydroxy-8-methoxy-4-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-benzohbenzoxepin-1-one is a complex organic compound belonging to the class of extended flavonoids . This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a methoxy group, and a benzoxepin core. Extended flavonoids are known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-hydroxy-8-methoxy-4-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-benzohbenzoxepin-1-one typically involves multiple steps, including the formation of the benzoxepin core and the introduction of various functional groups. Common synthetic routes may include:
Formation of the Benzoxepin Core: This step often involves cyclization reactions using appropriate precursors and catalysts.
Introduction of Hydroxyl and Methoxy Groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.
Glycosylation: The attachment of the oxan-2-yl group is achieved through glycosylation reactions using suitable glycosyl donors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective raw materials. The process may also involve purification steps such as chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
11-hydroxy-8-methoxy-4-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-benzohbenzoxepin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives .
Aplicaciones Científicas De Investigación
11-hydroxy-8-methoxy-4-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-benzohbenzoxepin-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable model for understanding flavonoid chemistry.
Biology: Its biological activities, such as antioxidant and anti-inflammatory properties, are of interest in biological research.
Medicine: The compound’s potential therapeutic effects, including anticancer and antimicrobial activities, are being explored for drug development.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mecanismo De Acción
The mechanism of action of 11-hydroxy-8-methoxy-4-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-benzohbenzoxepin-1-one involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory enzymes and cytokines.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: A well-known flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with potential anticancer and antimicrobial activities.
Luteolin: Known for its anti-inflammatory and neuroprotective effects
Uniqueness
11-hydroxy-8-methoxy-4-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-benzohbenzoxepin-1-one is unique due to its complex structure and the presence of multiple functional groups, which contribute to its diverse biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C22H24O10 |
|---|---|
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
11-hydroxy-8-methoxy-4-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-benzo[h][2]benzoxepin-1-one |
InChI |
InChI=1S/C22H24O10/c1-9-3-10-4-11-5-12(29-2)6-13(15(11)18(25)16(10)21(28)30-8-9)31-22-20(27)19(26)17(24)14(7-23)32-22/h4-6,8,14,17,19-20,22-27H,3,7H2,1-2H3 |
Clave InChI |
VNHYAEBCJSFTBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=COC(=O)C2=C(C3=C(C=C(C=C3C=C2C1)OC)OC4C(C(C(C(O4)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,19-Diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12310283.png)
![Tert-butyl 4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12310286.png)







![Methyl 2-[(oxetan-3-yl)amino]propanoate](/img/structure/B12310344.png)

![[(2R)-1-(1,3-dioxoisoindol-2-yl)-3-[N-[(2R)-3-(1,3-dioxoisoindol-2-yl)-2-(imidazole-1-carbonyloxy)propyl]-4-(3-oxomorpholin-4-yl)anilino]propan-2-yl] imidazole-1-carboxylate](/img/structure/B12310350.png)
